Carboxyamidotriazole Orotate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

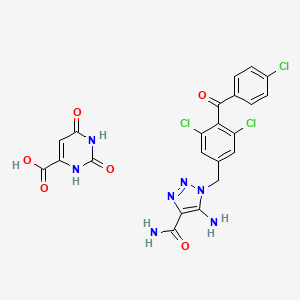

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWOBDDXRRBONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl3N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187739-60-2 | |

| Record name | Carboxyamidotriazole orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187739602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBOXYAMIDOTRIAZOLE OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776C212QQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carboxyamidotriazole Orotate: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Carboxyamidotriazole Orotate (CTO) is an orally bioavailable small molecule that acts as a potent inhibitor of non-voltage-operated calcium channels. This primary mechanism disrupts calcium-dependent signal transduction, leading to the modulation of numerous downstream pathways critical for tumor growth, angiogenesis, and metastasis. The orotate salt formulation of the active moiety, Carboxyamidotriazole (CAI), significantly enhances its bioavailability, allowing for therapeutic plasma concentrations to be achieved with a favorable safety profile. This guide provides a comprehensive overview of the molecular mechanisms of CTO, supported by preclinical and clinical data, detailed experimental insights, and visual representations of the key signaling cascades it influences.

Core Mechanism of Action: Inhibition of Calcium Influx

The fundamental mechanism of this compound revolves around its active component, Carboxyamidotriazole (CAI), which inhibits non-voltage-dependent calcium channels. This action blocks both the influx of extracellular calcium (Ca2+) into the cell and the release of Ca2+ from intracellular stores[1]. By disrupting cellular calcium homeostasis, CTO effectively attenuates a wide array of calcium-mediated signaling events that are crucial for cancer cell proliferation, survival, and invasion[1][2]. Specifically, CTO has been shown to inhibit store-operated calcium entry (SOCE), a key process in cellular calcium signaling[3].

The orotate moiety of CTO plays a crucial role in its pharmacological profile. Orotic acid is a natural precursor in pyrimidine synthesis and is thought to enhance the oral bioavailability of CAI[4][5]. Preclinical studies in rats demonstrated that CTO administration leads to a faster absorption rate and higher plasma concentrations of CAI compared to the administration of CAI alone[4][6]. This improved pharmacokinetic profile is a key advantage of the orotate salt formulation.

Modulation of Key Oncogenic Signaling Pathways

The disruption of calcium signaling by CTO has a cascading effect on multiple downstream oncogenic pathways. Preclinical and clinical evidence indicates that CTO can simultaneously modulate several critical signaling networks, contributing to its broad anti-tumor activity[7][8][9].

PI3K/Akt/mTOR Pathway

CTO has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway[9]. This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting calcium influx, CTO can interfere with the activation of PI3K and its downstream effectors, Akt and mTOR[3]. This inhibitory action can lead to decreased cell proliferation and the induction of apoptosis.

dot

Caption: CTO inhibits the PI3K/Akt/mTOR signaling pathway.

RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that governs cell proliferation, differentiation, and survival. CTO has been demonstrated to modulate this pathway, contributing to its anti-proliferative effects[7][9]. Inhibition of calcium-dependent signaling can interfere with the activation of key components of this cascade.

dot

Caption: CTO modulates the RAS/RAF/MEK/ERK signaling pathway.

VEGF Signaling and Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. CTO has been shown to inhibit VEGF signaling, thereby exerting anti-angiogenic effects[1][8]. This is achieved by blocking the calcium-mediated nitric oxide synthase-vascular endothelial growth factor pathway[7].

dot

Caption: CTO inhibits VEGF-mediated angiogenesis.

Quantitative Data from Preclinical and Clinical Studies

The anti-tumor activity and pharmacokinetic profile of CTO have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Pharmacokinetic Parameters of CTO

| Parameter | Value | Species/Study Population | Reference |

| Time to Peak Plasma Concentration (Tmax) | 12.0 ± 2.5 hr | Rats | [7] |

| Area Under the Curve (AUC) | 158,354 ± 10,233 ng-hr/ml | Rats | [7] |

| Half-life (t1/2) | ~55 hr | Humans (Phase I) | [7] |

| Maximum Tolerated Dose (MTD) - Monotherapy | 427 mg/m²/day | Humans (Phase I) | [7][8] |

| Recommended Phase II Dose - with Temozolomide | 600 mg/day (flat dose) | Humans (Phase IB) | [10] |

| Tumor Concentration (481 mg/m² dose) | 5900 ng/g | Humans (Glioblastoma) | [11] |

| Plasma Concentration (481 mg/m² dose) | 3460 ng/mL | Humans (Glioblastoma) | [11] |

Efficacy of CTO in Clinical Trials

| Indication | Trial Phase | Combination Therapy | Outcome | Reference |

| Advanced Solid Tumors | I | Monotherapy | 9 patients achieved stable disease (SD) for up to 14 months. | [7] |

| Recurrent Glioblastoma/Anaplastic Gliomas | IB | Temozolomide | Objective Response Rate: 26% (1 CR, 6 PR); Clinical Benefit Rate: 67%. | [12] |

| Newly Diagnosed Glioblastoma | IB | Temozolomide + Radiotherapy | Median Progression-Free Survival: 15 months; 2-year Overall Survival: 62%. | [10][12] |

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the general protocols employed in the evaluation of CTO.

Preclinical Xenograft Models

-

Objective: To evaluate the in vivo anti-tumor efficacy of CTO alone or in combination with other agents.

-

General Protocol:

-

Human tumor cells (e.g., glioblastoma, colon, melanoma, ovarian cancer) are subcutaneously injected into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

CTO is administered orally at specified doses and schedules. Combination therapies are administered according to established protocols.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

-

Plasma samples may be collected to determine CAI concentrations.

-

dot

Caption: General workflow for preclinical xenograft studies.

Phase I Clinical Trial Design

-

Objective: To determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile of CTO in patients with advanced solid tumors.

-

General Protocol (3+3 Design):

-

A starting dose of CTO is administered to a cohort of 3 patients.

-

Patients are monitored for dose-limiting toxicities (DLTs) during the first cycle of treatment.

-

If no DLTs are observed, the dose is escalated in a new cohort of 3 patients.

-

If one DLT is observed, 3 additional patients are enrolled at the same dose level.

-

If two or more DLTs are observed in a cohort of 3 or 6 patients, the MTD is considered to be exceeded, and the previous dose level is declared the MTD.

-

Pharmacokinetic blood samples are collected at specified time points to determine plasma concentrations of CAI.

-

Tumor response is assessed using RECIST criteria.

-

dot

Caption: Logic of a 3+3 Phase I clinical trial design.

Pharmacokinetic Analysis

-

Objective: To quantify the concentration of CAI and its metabolites in biological matrices (e.g., plasma, tumor tissue).

-

General Protocol (LC-MS/MS):

-

Biological samples are collected from study subjects at predetermined time points.

-

An internal standard is added to the samples.

-

Proteins are precipitated, and the supernatant is extracted.

-

The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The analyte of interest (CAI) is separated from other components by the liquid chromatography column.

-

The mass spectrometer detects and quantifies the analyte based on its mass-to-charge ratio.

-

Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are calculated from the concentration-time data.

-

Conclusion

This compound is a promising anti-cancer agent with a unique mechanism of action centered on the inhibition of non-voltage-operated calcium channels. This primary activity leads to the broad modulation of multiple oncogenic signaling pathways, including PI3K/Akt/mTOR, RAS/RAF/MEK/ERK, and VEGF signaling. The orotate salt formulation provides a significant bioavailability advantage over the parent compound. Preclinical and clinical studies have demonstrated a manageable safety profile and encouraging signals of efficacy, particularly in challenging-to-treat cancers like glioblastoma. Further research and clinical development are warranted to fully elucidate the therapeutic potential of CTO in various oncology settings.

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. oncotarget.com [oncotarget.com]

- 4. tacticaltherapeutics.com [tacticaltherapeutics.com]

- 5. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound, a Modulator of Calcium-Dependent Signaling Pathways, on Advanced Solid Tumors [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. onclive.com [onclive.com]

Carboxyamidotriazole Orotate (CTO): A Technical Guide to its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyamidotriazole Orotate (CTO) is an orally bioavailable small molecule that acts as a potent inhibitor of non-voltage-operated calcium channels.[1][2] This primary mechanism disrupts intracellular calcium signaling, a critical component of numerous cellular processes, leading to the modulation of multiple downstream signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the core signaling pathways inhibited by CTO, supported by available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of Calcium Influx

CTO's primary molecular target is the non-voltage-operated calcium channels on the cell membrane. By inhibiting these channels, CTO blocks the influx of extracellular calcium into the cell, a key event that triggers a cascade of intracellular signaling.[3] This disruption of calcium homeostasis is the foundational mechanism through which CTO exerts its anti-cancer effects.

Caption: Core mechanism of this compound (CTO) action.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Caption: CTO's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Quantitative Data

Specific IC50 values for this compound against key kinases in the PI3K/Akt/mTOR pathway are not available in the reviewed literature. Research has focused on the downstream effects of CTO on this pathway.

Experimental Protocols

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

While a specific protocol for CTO is not detailed in the literature, a general methodology for assessing the phosphorylation status of key proteins in this pathway is as follows:

-

Cell Culture and Treatment: Cancer cell lines are cultured to 70-80% confluency and then treated with varying concentrations of CTO for specified time periods. A vehicle control (e.g., DMSO) is run in parallel.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Inhibition of Angiogenesis and VEGF Signaling

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key driver of this process. CTO has demonstrated anti-angiogenic properties by interfering with VEGF signaling, an effect also linked to its primary mechanism of calcium channel blockade.[4]

Caption: CTO's disruption of VEGF-induced angiogenesis.

Quantitative Data

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Proliferation) | HUVEC | 1 µM (for CAI) | [1] |

Note: Data is for Carboxyamidotriazole (CAI), the parent compound of CTO.

Experimental Protocols

In Vitro Angiogenesis Assay (Tube Formation Assay)

A detailed protocol for CTO is not available, but a general method is as follows:

-

Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

-

Treatment: The cells are treated with various concentrations of CTO or a vehicle control. A positive control, such as VEGF, is also used.

-

Incubation: The plate is incubated at 37°C for a period sufficient to allow for tube formation (typically 6-24 hours).

-

Visualization and Quantification: The formation of capillary-like structures (tubes) is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Clinical Data Summary

CTO has been evaluated in several clinical trials, notably for glioblastoma. The data from these trials provide insights into its safety, tolerability, and preliminary efficacy.

Phase IB Study in Glioblastoma (NCT01107522) [3][5]

| Parameter | Cohort 1 (Recurrent Glioma) | Cohort 2 (Newly Diagnosed GBM) |

| Number of Patients | 27 | 15 |

| CTO Dosage | 219 to 812.5 mg/m² once daily | 219 to 481 mg/m²/d once daily |

| Combination Therapy | Temozolomide (150 mg/m²) | Radiotherapy and Temozolomide (75 mg/m²/d, then 150-200 mg/m²) |

| Recommended Phase II Dose | 600 mg/d flat dose | Not specified |

| Response Rate | 6 Partial Responses, 1 Complete Response | Not applicable |

| Median Progression-Free Survival | Not specified | 15 months |

| 2-Year Overall Survival | Not specified | 62% |

Conclusion

This compound represents a promising anti-cancer agent with a unique mechanism of action centered on the inhibition of non-voltage-operated calcium channels. This primary action leads to the downstream modulation of critical signaling pathways, including PI3K/Akt/mTOR and VEGF, thereby inhibiting tumor growth and angiogenesis. While further research is needed to elucidate the precise quantitative interactions with specific molecular targets, the available preclinical and clinical data underscore the therapeutic potential of CTO. The experimental frameworks provided in this guide offer a foundation for future investigations into the nuanced mechanisms of this compound.

References

- 1. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Carboxyamidotriazole-orotate inhibits the growth of imatinib-resistant chronic myeloid leukaemia cells and modulates exosomes-stimulated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Chemical and physical properties of Carboxyamidotriazole Orotate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyamidotriazole Orotate (CTO) is the orotate salt of Carboxyamidotriazole (CAI), an orally bioavailable small molecule inhibitor of non-voltage-operated calcium channels.[1][2][3][4][5][] By impeding calcium influx, CTO disrupts calcium channel-mediated signal transduction pathways, exhibiting anti-angiogenic, anti-proliferative, and anti-inflammatory effects.[1][3][4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of CTO, its mechanism of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

| Property | Data | Reference |

| CAS Number | 187739-60-2 | [9] |

| Molecular Formula | C₂₂H₁₆Cl₃N₇O₆ | [9] |

| Molecular Weight | 580.76 g/mol | [3] |

| Solubility | DMSO: 5 mg/mL (8.61 mM)[3], 25 mg/mL (43.04 mM)[2]; Water: Insoluble[2]; Ethanol: Insoluble[2] | [2][3] |

| Appearance | Crystalline solid | |

| Storage | Store at -20°C | [3] |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of non-voltage-operated calcium channels, leading to a blockade of store-operated calcium entry (SOCE). This disruption of calcium homeostasis affects a multitude of downstream signaling pathways critical for cell proliferation, survival, and angiogenesis.

Inhibition of Calcium Signaling

CTO's inhibitory effect on SOCE prevents the sustained influx of extracellular calcium following the depletion of intracellular calcium stores. This process is crucial for the activation of various cellular functions.

Figure 1. Inhibition of Store-Operated Calcium Entry by CTO.

Impact on Key Signaling Pathways

The disruption of calcium signaling by CTO has significant downstream consequences on several key oncogenic pathways:

-

VEGF Signaling Pathway: CTO inhibits the production of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. By blocking the calcium signaling necessary for VEGF-induced endothelial proliferation, CTO exerts its anti-angiogenic effects.

Figure 2. CTO-mediated inhibition of the VEGF signaling pathway.

-

PI3K/Akt/mTOR Signaling Pathway: CTO has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.

Figure 3. CTO's inhibitory effect on the PI3K/Akt/mTOR pathway.

Experimental Protocols

In Vivo Chronic Myeloid Leukemia (CML) Xenograft Model

This protocol outlines the methodology for evaluating the anti-tumor efficacy of CTO in a CML xenograft mouse model.[10]

1. Cell Culture and Inoculation:

- Culture imatinib-resistant CML cells (e.g., K562R) in appropriate media.

- Harvest viable single cells and suspend in PBS at a concentration of 1 x 10⁷ cells/0.2 mL.

- Inoculate each mouse subcutaneously in the right flank with the cell suspension. Day of injection is considered Day 0.

2. Treatment Regimen:

- On Day 7, when tumors are palpable, randomize mice into treatment and control groups (n=10 per group).

- CTO Treatment Groups: Administer CTO intraperitoneally (i.p.) at 342 mg/kg or 513 mg/kg, once daily for 5 consecutive days (Q1D x 5), for two rounds.[10] The vehicle for CTO is 80% PEG-100.[10]

- Control Group: Administer the vehicle (80% PEG-100) following the same schedule.

- Combination Therapy (Optional): Administer imatinib (50 mg/kg, i.p.) three days a week for two rounds in combination with CTO or vehicle.[10]

3. Monitoring and Endpoint:

- Observe animals daily for clinical signs of toxicity.

- Measure tumor volume regularly.

- The primary endpoint is typically tumor growth inhibition.

start [label="Day 0:\nSubcutaneous inoculation\nof CML cells (1x10⁷)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

palpable [label="Day 7:\nTumors palpable"];

randomize [label="Randomize mice into\ntreatment groups (n=10)"];

treatment [label="Treatment (2 rounds):\n- CTO (342 or 513 mg/kg, i.p., Q1Dx5)\n- Vehicle (80% PEG-100)\n- Optional: Imatinib (50 mg/kg, i.p., 3x/week)"];

monitor [label="Daily observation and\ntumor measurement", shape=ellipse, fillcolor="#FBBC05"];

end [label="Endpoint:\nTumor growth inhibition analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> palpable;

palpable -> randomize;

randomize -> treatment;

treatment -> monitor;

monitor -> end;

}

Figure 4. Workflow for the in vivo CML xenograft model with CTO.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes a method to measure changes in intracellular calcium concentration in response to stimuli, and its inhibition by CTO, using the ratiometric fluorescent indicator Fura-2 AM.[11][12][13][14]

1. Cell Preparation and Dye Loading:

- Culture cells to 80-100% confluence in a 96-well plate or on coverslips.[12]

- Prepare a Fura-2 AM loading solution (typically 1-5 µM in a suitable buffer like HBSS). The addition of Pluronic F-127 can aid in dye solubilization.[13]

- Wash cells and incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[12]

- Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20-30 minutes.[11][14]

2. Calcium Measurement:

- Mount the coverslip on an imaging chamber or place the 96-well plate in a fluorescence plate reader.

- Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-unbound) and measure the emission at ~510 nm.[12]

- Record the baseline fluorescence ratio (340/380 nm).

- To study the effect of CTO, pre-incubate the cells with the desired concentration of CTO before stimulating.

- Add a stimulus (e.g., a GPCR agonist) to induce a calcium response and record the change in the fluorescence ratio over time.

3. Data Analysis:

- The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

- The change in this ratio upon stimulation reflects the calcium influx, which can be quantified and compared between control and CTO-treated cells.

start [label="Culture cells to\n80-100% confluence", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

load [label="Load cells with Fura-2 AM\n(30-60 min, 37°C)"];

wash [label="Wash to remove\nextracellular dye"];

deesterify [label="Allow for de-esterification\n(20-30 min)"];

preincubate [label="Pre-incubate with CTO\n(optional)"];

measure [label="Measure baseline\nfluorescence ratio (340/380 nm)"];

stimulate [label="Add stimulus and\nrecord ratio change"];

analyze [label="Analyze calcium influx\nquantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> load;

load -> wash;

wash -> deesterify;

deesterify -> preincubate;

preincubate -> measure;

measure -> stimulate;

stimulate -> analyze;

}

Figure 5. Experimental workflow for intracellular calcium measurement.

Western Blot Analysis of the mTOR Pathway

This protocol provides a general framework for assessing the effect of CTO on the phosphorylation status of key proteins in the mTOR signaling pathway.[15][16][17][18]

1. Cell Lysis and Protein Quantification:

- Treat cells with CTO at various concentrations and time points.

- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. Gel Electrophoresis and Protein Transfer:

- Separate equal amounts of protein from each sample by SDS-PAGE.

- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[18]

- Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-Akt, total Akt, phospho-S6K, total S6K) overnight at 4°C.[16]

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

4. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

- Quantify the band intensities to determine the relative levels of protein phosphorylation.

start [label="Cell treatment with CTO", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

lysis [label="Cell lysis and\nprotein quantification"];

sds_page [label="SDS-PAGE"];

transfer [label="Protein transfer to membrane"];

blocking [label="Membrane blocking"];

primary_ab [label="Primary antibody incubation\n(e.g., p-mTOR, mTOR)"];

secondary_ab [label="Secondary antibody incubation"];

detection [label="ECL detection"];

analysis [label="Band intensity analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> lysis;

lysis -> sds_page;

sds_page -> transfer;

transfer -> blocking;

blocking -> primary_ab;

primary_ab -> secondary_ab;

secondary_ab -> detection;

detection -> analysis;

}

Figure 6. Workflow for Western blot analysis of the mTOR pathway.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of calcium signaling. Its improved pharmacokinetic properties over the parent compound, CAI, make it a more viable candidate for clinical development. This technical guide provides researchers with the foundational knowledge and experimental protocols necessary to further investigate the therapeutic potential of CTO.

References

- 1. tacticaltherapeutics.com [tacticaltherapeutics.com]

- 2. selleckchem.com [selleckchem.com]

- 3. glpbio.com [glpbio.com]

- 4. Carboxyamidotriazole (Orotate) - MedChem Express [bioscience.co.uk]

- 5. This compound - Nordic Biosite [nordicbiosite.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C22H16Cl3N7O6 | CID 11599548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Carboxyamidotriazole-Orotate Inhibits the Growth of Imatinib-Resistant Chronic Myeloid Leukaemia Cells and Modulates Exosomes-Stimulated Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hellobio.com [hellobio.com]

- 13. ionbiosciences.com [ionbiosciences.com]

- 14. moodle2.units.it [moodle2.units.it]

- 15. ccrod.cancer.gov [ccrod.cancer.gov]

- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 18. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Carboxyamidotriazole Orotate: A Technical Guide to its Function as a Calcium Channel Blocker in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyamidotriazole Orotate (CTO) is an orally bioavailable small molecule that acts as a potent inhibitor of non-voltage-operated calcium channels.[1] Its anticancer properties stem from its ability to disrupt calcium-dependent signaling pathways crucial for tumor growth, proliferation, invasion, and angiogenesis.[2][3] This technical guide provides an in-depth overview of the mechanism of action of CTO, focusing on its role as a calcium channel blocker in cancer. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways affected by this compound.

Introduction: The Role of Calcium Signaling in Cancer

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes, including proliferation, apoptosis, migration, and gene transcription. Cancer cells often exhibit remodeled calcium signaling, which contributes to their malignant phenotype. This aberrant signaling can involve the overexpression or overactivity of calcium channels, leading to sustained increases in intracellular calcium levels that drive tumor progression. Consequently, targeting calcium channels presents a promising therapeutic strategy in oncology.

Carboxyamidotriazole (CAI), and its orotate salt form, this compound (CTO), which offers improved bioavailability, have emerged as significant inhibitors of non-voltage-operated calcium channels.[4][5] By blocking calcium influx, CTO disrupts the downstream signaling cascades that promote cancer cell survival and proliferation.[1]

Mechanism of Action of this compound

CTO's primary mechanism of action is the inhibition of non-voltage-operated calcium channels, which blocks both the influx of extracellular calcium and the release of calcium from intracellular stores.[1] This disruption of calcium homeostasis has several downstream consequences that contribute to its anti-tumor activity.

One of the key pathways affected is the Store-Operated Calcium Entry (SOCE) pathway. In many cancer cells, SOCE is a major route for calcium influx. CTO has been shown to be a potent inhibitor of SOCE.[6] This inhibition leads to the deactivation of mTORC1, a central regulator of cell growth and proliferation, and subsequently to the downregulation of Mcl-1, an anti-apoptotic protein.[6] The reduction in Mcl-1 levels sensitizes cancer cells to apoptosis.[6][7]

Furthermore, by modulating intracellular calcium levels, CTO impacts several other critical signaling pathways implicated in cancer, including:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently overactivated in cancer and plays a crucial role in cell survival and proliferation. CTO's inhibition of calcium signaling leads to the deactivation of this pathway.[6]

-

Vascular Endothelial Growth Factor (VEGF) Signaling: VEGF is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. CTO has been shown to inhibit VEGF signaling, thereby exerting anti-angiogenic effects.[1][4]

-

Other Receptor-Mediated Pathways: Preclinical studies suggest that CTO can modulate a wide range of receptor-mediated, calcium-dependent signal transduction pathways, including those involving EGFR, MEK, RAS, HDAC, HSP90, and WNT-β catenin.[2][3]

The multifaceted mechanism of action of CTO, targeting both the cancer cells directly and the tumor microenvironment, underscores its potential as a broad-spectrum anticancer agent.[2][3][8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Carboxyamidotriazole (CAI) and this compound (CTO).

Table 1: Preclinical Efficacy of CAI and CTO

| Compound | Cancer Model | Endpoint | Finding | Reference |

| CAI | Human Prostate Cancer Cell Lines (DU-145, PPC-1, PC3, LNCaP) | IC50 for cell growth | 10-30 µM | [9] |

| CAI | Human Prostate Cancer Cell Lines (DU-145, PC3, PPC-1) | Inhibition of Matrigel invasion | ~60-70% reduction at 10 µM | [9] |

| CAI | HEK-293 Cells | IC50 for cell proliferation | 1.6 µM | [10] |

| CTO | U251 Human Glioblastoma Xenografts | Tumor Growth | Statistically significant decrease in tumor growth when combined with temozolomide | [2][4] |

| CTO | HT29 Human Colon Cancer Xenografts | Tumor Growth | Statistically significant decrease in tumor growth | [2] |

| CTO | Human Melanoma Xenografts | Tumor Growth | Statistically significant decrease in tumor growth | [2] |

| CTO | Human Ovarian Cancer Xenografts | Tumor Growth | Statistically significant decrease in tumor growth | [2] |

Table 2: Clinical Trial Data for CTO

| Phase | Cancer Type | Treatment Regimen | Key Findings | Reference |

| Phase I | Advanced Solid Tumors | CTO monotherapy (starting at 50 mg/m²/day) | MTD: 427 mg/m²/day. DLT: Grade 3 fatigue. Stable disease observed in 9 patients for up to 14 months. | [2][3] |

| Phase I | Advanced Solid Tumors | CTO monotherapy (50-555 mg/m²/day) | Safe and tolerable. Stable disease observed in patients with renal carcinoma, small cell lung cancer, squamous cell lung cancer, lung adenocarcinoma, colon cancer, and squamous cell carcinoma of the tonsil. | [11][12] |

| Phase IB | Recurrent Anaplastic Gliomas or Glioblastoma | CTO (219-812.5 mg/m² once daily or 600 mg fixed dose) + Temozolomide | Well-tolerated. Recommended Phase II dose: 600 mg/day flat dose. Showed promising signals of activity. | [13][14] |

| Phase IB | Newly Diagnosed Glioblastoma | CTO (219-481 mg/m²/day) + Radiotherapy + Temozolomide | Safe and well-tolerated. Recommended Phase II dose: 370 mg/m². Median PFS: 17 months. 1-year OS: 92%. | [15] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Measurement of Intracellular Calcium Concentration

Objective: To determine the effect of CTO on intracellular calcium levels.

Methodology:

-

Cell Preparation: Culture cancer cells to an appropriate confluency on coverslips or in multi-well plates.[16]

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye such as Fura-2 AM (e.g., 2-5 µM for 30-45 minutes at 37°C). Fura-2 AM is a ratiometric dye that allows for accurate measurement of calcium concentration independent of dye concentration and cell thickness.[16][17]

-

Washing: Wash the cells with a physiological buffer (e.g., Krebs-HEPES) to remove extracellular dye.[18]

-

De-esterification: Allow time for intracellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells (e.g., 30 minutes at room temperature).[16]

-

Measurement:

-

For single-cell analysis, use a fluorescence imaging system. Excite Fura-2 at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.[16][17]

-

For population-based assays, a fluorescence plate reader can be used.[17][18]

-

-

Stimulation and Inhibition: Establish a baseline fluorescence ratio. To measure SOCE, deplete intracellular calcium stores with a SERCA inhibitor like thapsigargin in a calcium-free medium, and then reintroduce extracellular calcium. To test the effect of CTO, pre-incubate the cells with the desired concentration of CTO before store depletion and calcium re-addition.

-

Calibration: At the end of the experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin in the presence of saturating extracellular calcium, and the minimum fluorescence ratio (Rmin) by subsequently adding a calcium chelator like EGTA.[16][18] These values are used to convert the fluorescence ratios into absolute calcium concentrations.

Assessment of Cell Proliferation

Objective: To evaluate the cytostatic or cytotoxic effects of CTO on cancer cell lines.

Methodology:

-

MTT Assay:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of CTO for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[19]

-

-

Colony Formation Assay:

-

Treat a low density of cells with CTO for a defined period.

-

Plate the treated cells in fresh medium and allow them to grow for 1-3 weeks until visible colonies form.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies to determine the long-term effect of the drug on cell survival and proliferation.[20]

-

-

Direct Cell Counting:

-

Treat cells with CTO.

-

At various time points, detach the cells and count the number of viable cells using a hemocytometer and a viability stain like trypan blue (which is excluded by live cells).[21]

-

Assessment of Apoptosis

Objective: To determine if CTO induces programmed cell death in cancer cells.

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with CTO.

-

Harvest the cells and wash them with a binding buffer.

-

Incubate the cells with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[19][21]

-

Analyze the stained cells by flow cytometry. This allows for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[19]

-

-

Western Blotting for Apoptosis Markers:

-

Treat cells with CTO and prepare cell lysates.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies against key apoptosis-related proteins, such as cleaved caspase-3, cleaved PARP, and Mcl-1.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence. A decrease in Mcl-1 and an increase in cleaved caspase-3 and cleaved PARP would indicate apoptosis induction.[21]

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: CTO inhibits non-voltage-operated calcium channels, disrupting downstream signaling.

Caption: CTO inhibits SOCE, leading to decreased Mcl-1 and increased apoptosis.

Caption: Workflow for measuring intracellular calcium changes in response to CTO.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental aspect of cancer cell biology: aberrant calcium signaling. Its ability to inhibit non-voltage-operated calcium channels leads to the disruption of multiple oncogenic pathways, resulting in anti-proliferative, anti-angiogenic, and pro-apoptotic effects. The preclinical and clinical data gathered to date support its continued investigation, both as a monotherapy and in combination with other anticancer agents. This technical guide provides a foundational understanding of CTO's mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this novel calcium channel blocker.

References

- 1. Facebook [cancer.gov]

- 2. Effect of this compound, a Modulator of Calcium-Dependent Signaling Pathways, on Advanced Solid Tumors [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. tacticaltherapeutics.com [tacticaltherapeutics.com]

- 5. tacticaltherapeutics.com [tacticaltherapeutics.com]

- 6. Inhibition of store-operated channels by carboxyamidotriazole sensitizes ovarian carcinoma cells to anti-BclxL strategies through Mcl-1 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of store-operated channels by carboxyamidotriazole sensitizes ovarian carcinoma cells to anti-BclxL strategies through Mcl-1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carboxyamidotriazole-orotate inhibits the growth of imatinib-resistant chronic myeloid leukaemia cells and modulates exosomes-stimulated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the calcium influx inhibitor carboxyamido-triazole on the proliferation and invasiveness of human prostate tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carboxyamidotriazole-induced inhibition of mitochondrial calcium import blocks capacitative calcium entry and cell proliferation in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

- 13. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. Analysis of Intracellular Calcium Concentration [bio-protocol.org]

- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Role of Orotate Salt in Enhancing Carboxyamidotriazole Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyamidotriazole (CAI) is a promising anti-cancer agent that inhibits non-voltage-gated calcium channels, thereby modulating multiple signal transduction pathways implicated in tumor growth, angiogenesis, and metastasis. However, the clinical development of CAI has been hampered by its low and variable oral bioavailability. The formulation of CAI as an orotate salt, Carboxyamidotriazole Orotate (CTO), has emerged as a strategy to overcome this limitation. This technical guide provides an in-depth analysis of the role of the orotate salt in improving the bioavailability of CAI, supported by preclinical pharmacokinetic data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Introduction

Carboxyamidotriazole (CAI) is a small molecule inhibitor of non-voltage-operated calcium channels, which plays a crucial role in disrupting calcium-dependent signaling pathways.[1] This disruption affects various processes essential for tumor progression, including angiogenesis and cell proliferation.[2] Despite its potential, the clinical utility of CAI has been limited by its hydrophobic nature, leading to poor and erratic oral absorption.[3]

To address this challenge, this compound (CTO), the orotate salt of CAI, was developed.[4] Orotic acid is a naturally occurring compound and is hypothesized to enhance the dissolution and absorption of poorly soluble drugs.[3] This guide delves into the comparative pharmacokinetics of CAI and CTO, providing a comprehensive overview for researchers in the field of oncology and drug development.

Comparative Pharmacokinetics of CAI and CTO

Preclinical studies in rats have demonstrated a significant improvement in the oral bioavailability of Carboxyamidotriazole when formulated as an orotate salt.[5] The key pharmacokinetic parameters from a comparative study are summarized below, highlighting the enhanced absorption and exposure achieved with CTO.

Oral Administration Data

A preclinical study in rats compared the oral administration of equimolar doses of CAI and CTO. The results, as detailed in the table below, show a marked increase in the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve - AUC) for CTO compared to CAI.[5]

| Parameter | Carboxyamidotriazole (CAI) | This compound (CTO) |

| Dose (mg/kg) | 100 | 137 (equimolar to 100 mg/kg CAI) |

| Cmax (ng/mL) | 2150 ± 250 | 4683 ± 461 |

| Tmax (hr) | 4.0 ± 0.0 | 2.0 ± 0.0 |

| AUC (ng-hr/mL) | 84,234 ± 9756 | 158,354 ± 10,233 |

| Elimination Half-life (hr) | 12.8 ± 3.3 | 12.5 ± 2.5 |

| (Data sourced from a comparative pharmacokinetic study in rats)[5] |

Intravenous Administration Data

To determine the absolute bioavailability, both compounds were also administered intravenously. The pharmacokinetic parameters following intravenous administration are presented below.

| Parameter | Carboxyamidotriazole (CAI) | This compound (CTO) |

| Dose (mg/kg) | 10 | 13.7 (equimolar to 10 mg/kg CAI) |

| AUC (ng-hr/mL) | 14,748 ± 783 | 22,272 ± 743 |

| Elimination Half-life (hr) | 2.41 ± 0.01 | 4.1 ± 0.06 |

| (Data sourced from a comparative pharmacokinetic study in rats)[6] |

The improved oral bioavailability of CTO is evident from the significant increase in both Cmax and AUC compared to CAI, while the elimination half-life remains similar.[5] This suggests that the orotate salt primarily enhances the absorption of the parent compound without altering its systemic clearance.

Experimental Protocols: Oral Bioavailability Assessment in a Preclinical Model

The following is a representative protocol for a comparative oral bioavailability study of CAI and CTO in a rat model, based on published preclinical research.[6]

Animal Model

-

Species: Male Sprague-Dawley rats

-

Number of Animals: 6 per group for oral administration, 2 per group for intravenous administration.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Drug Formulation and Administration

-

Oral Formulation: CAI and CTO suspended in trioctanoin.

-

Intravenous Formulation: CAI and CTO dissolved in dimethyl sulfoxide (DMSO).

-

Oral Administration: Administered via oral gavage at equimolar doses (e.g., 100 mg/kg for CAI and 137 mg/kg for CTO).

-

Intravenous Administration: Administered via tail vein injection at equimolar doses (e.g., 10 mg/kg for CAI and 13.7 mg/kg for CTO).

Blood Sampling

-

Oral Study: Blood samples (approximately 0.25 mL) collected from the retro-orbital plexus at 0.33, 1, 2, 4, 8, 16, 24, and 48 hours post-dose.

-

Intravenous Study: Blood samples collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 16, 24, and 48 hours post-injection.

-

Anticoagulant: EDTA.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid chromatography-mass spectrometry (LC-MS/MS) for the quantification of CAI in plasma samples.

-

Validation: The assay should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Pharmacokinetic Analysis

-

Software: Non-compartmental analysis using a validated pharmacokinetic software (e.g., WinNonlin).

-

Parameters Calculated: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), and elimination half-life (t1/2).

-

Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Experimental Workflow Diagram

Caption: Experimental workflow for comparative bioavailability study.

Mechanism of Action and Signaling Pathways

Carboxyamidotriazole exerts its anti-cancer effects by inhibiting non-voltage-gated calcium channels, which are critical for the signal transduction of various growth factors. This leads to the modulation of key signaling pathways involved in tumorigenesis.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) pathway is a critical driver of angiogenesis. CAI has been shown to inhibit VEGF-induced signaling. By blocking calcium influx, CAI disrupts the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation.

Caption: CAI's inhibition of the VEGF signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. While the precise molecular interaction is still under investigation, Carboxyamidotriazole is presumed to modulate this pathway, likely as a downstream consequence of its effect on calcium signaling.[7] The disruption of this pathway can lead to decreased cell proliferation and survival in cancer cells.

Caption: Presumed modulation of the PI3K/Akt/mTOR pathway by CAI.

Conclusion

The formulation of Carboxyamidotriazole as an orotate salt represents a significant advancement in overcoming the bioavailability challenges of the parent compound. Preclinical data strongly support the enhanced oral absorption and systemic exposure of CTO compared to CAI. This improvement in bioavailability may translate to a more predictable and potentially more efficacious clinical profile. The detailed experimental protocols and understanding of the signaling pathways provided in this guide offer a valuable resource for researchers and drug development professionals working on the advancement of Carboxyamidotriazole and other poorly soluble drug candidates. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound in oncology.

References

- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tacticaltherapeutics.com [tacticaltherapeutics.com]

- 7. researchgate.net [researchgate.net]

Early preclinical studies of Carboxyamidotriazole Orotate

An In-depth Technical Guide to the Early Preclinical Studies of Carboxyamidotriazole Orotate (CTO)

Introduction

This compound (CTO) is the orotate salt form of Carboxyamidotriazole (CAI), a novel, orally bioavailable small molecule inhibitor of signal transduction.[1][2] Originally developed from its parent compound, CAI, CTO was synthesized to improve upon CAI's limited oral bioavailability, poor solubility, and significant toxicities which hindered its clinical development.[3][4] Preclinical studies have demonstrated that CTO possesses enhanced pharmacokinetic properties, reduced toxicity, and potent anti-tumor activity through the modulation of calcium-dependent signaling pathways.[2][5] This technical guide provides a comprehensive overview of the early preclinical data for CTO, focusing on its mechanism of action, pharmacokinetics, and anti-tumor efficacy, with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Core Mechanism of Action

CTO exerts its primary effect as a cytostatic inhibitor of non-voltage-operated calcium channels.[1][6] By blocking these channels, CTO prevents both the influx of extracellular calcium (Ca2+) into the cell and the release of Ca2+ from intracellular stores.[6] This disruption of calcium homeostasis interferes with a multitude of downstream signal transduction pathways critical for tumor cell proliferation, survival, angiogenesis, and metastasis.[1][7]

Key signaling pathways modulated by CTO include:

-

VEGF Signaling: CAI, the active moiety of CTO, has been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) pathway, a critical driver of angiogenesis.[6][7] This is achieved by blocking the calcium-mediated nitric oxide synthase-VEGF pathway.[8]

-

PI3K/Akt Pathway: CTO disrupts signaling through the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[6][9]

-

RAS/MEK/ERK Pathway: The compound has been shown to inhibit the phosphorylation of ERK1/2, a key component of the RAS/MEK/ERK pathway that regulates cell growth and differentiation.[7][10]

-

Bcr-Abl Signaling: In models of Chronic Myeloid Leukemia (CML), CTO has been shown to inhibit the phosphorylation of the Bcr-Abl fusion protein and its downstream targets, STAT5 and CrkL.[2][10][11]

Caption: Signaling pathways modulated by this compound (CTO).

Pharmacokinetic Profile

A key advantage of CTO over its parent compound, CAI, is its superior pharmacokinetic profile. The addition of the orotate salt significantly improves oral bioavailability and leads to faster absorption and higher plasma concentrations.[3][5]

Table 1: Comparative Pharmacokinetics of Oral CAI vs. CTO in Rats

| Parameter | Carboxyamidotriazole (CAI) | This compound (CTO) | Reference |

| Cmax (ng-hr/ml) | 14.5 ± 1.5 | 12.0 ± 2.5 | [7] |

| AUC (ng-hr/ml) | 84,234 ± 9756 | 158,354 ± 10,233 | [7] |

| Tmax | Slower | Faster (Shortened) | [3][5] |

| Elimination Half-life | Similar to CTO | Similar to CAI | [3] |

Data from in vivo animal studies.[7]

These data demonstrate that CTO achieves a significantly higher systemic exposure (AUC) and reaches peak plasma concentration (Cmax) more rapidly than CAI, which may allow for smaller, more effective dosages with reduced toxicity.[3][5]

Preclinical Anti-Tumor Efficacy

CTO has demonstrated significant anti-tumor activity in a variety of preclinical models, both in vitro and in vivo.

In Vitro Studies

CTO has shown cytostatic and anti-proliferative effects across several tumor cell lines.[3] In imatinib-resistant CML cell lines (LAMA84R and K562R), CTO inhibited cell proliferation in a dose-dependent manner (0.1-10 µM) and reduced the phosphorylation of Bcr-Abl and its downstream target CrkL.[10][11] In ovarian cancer cell lines, CAI showed anti-proliferative effects and strongly down-regulated the anti-apoptotic protein Mcl-1.[12]

In Vivo Xenograft Studies

The anti-tumor activity of CTO, alone and in combination with standard chemotherapies, has been confirmed in multiple xenograft models.

Table 2: Efficacy of CTO in Human Tumor Xenograft Models

| Tumor Model | Treatment Group | Key Findings | Reference |

| Glioblastoma (U251) | CTO (513 mg/kg) | Statistically significant inhibition of tumor growth relative to vehicle. | [4] |

| CTO (342 or 513 mg/kg) + Temozolomide | Synergistic activity; significantly greater tumor inhibition than temozolomide alone. | [4][13] | |

| Colon Cancer (HT29) | CTO (low and high dose) + 5-Fluorouracil (5-FU) | Greater efficacy than the combination of bevacizumab and 5-FU. | [4] |

| CML (Imatinib-Resistant) | CTO (342, 513 mg/kg) | Displays antitumor activity and increases survival. | [2][11] |

| Ovarian Cancer | CTO | Statistically significant decrease in tumor growth. | [7] |

| Melanoma | CTO | Statistically significant decrease in tumor growth. | [7] |

In glioblastoma models, CTO was also demonstrated to cross the blood-brain barrier, achieving therapeutic concentrations in the brain.[7][14]

Experimental Protocols

In Vivo Xenograft Tumor Growth Assay

-

Animal Model: Male athymic NCr-nu/nu mice are typically used.[4]

-

Tumor Implantation: Human tumor cells (e.g., U251 for glioblastoma, HT29 for colon cancer) are implanted subcutaneously into the flank of the mice.[4]

-

Treatment Administration: Once tumors reach a specified volume, animals are randomized into treatment groups. CTO and vehicle controls are administered via oral gavage (p.o.) once daily for a specified cycle (e.g., five consecutive days for two rounds).[4] Chemotherapeutic agents like temozolomide or 5-FU are administered according to established protocols.[4]

-

Efficacy Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Efficacy is determined by the delay in tumor growth, the time for the tumor to double or triple in size, and the final tumor weight at the end of the study compared to the control group.[4]

Caption: General experimental workflow for a xenograft mouse model study.

Pharmacokinetic Analysis

-

Animal Model: Rats are commonly used for comparative PK studies.[3]

-

Drug Administration: CTO or CAI is administered orally (p.o.) or intravenously (i.v.).

-

Sample Collection: Blood samples are collected at multiple time points post-administration. Plasma is separated for analysis.

-

Bioanalytical Analysis: Plasma concentrations of the drug are quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Parameter Calculation: Pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data.[3]

Western Blotting for Signaling Pathway Analysis

-

Cell Culture and Treatment: Human cancer cell lines (e.g., HUVEC, LAMA84R) are cultured and treated with CTO at various concentrations (e.g., 5-10 µM) or control vehicle for specified time periods.[10]

-

Protein Extraction: After treatment, cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[10]

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and band intensity is quantified to determine the relative levels of protein expression and phosphorylation.[10]

Conclusion

have established it as a promising anti-cancer agent with a multi-targeted mechanism of action centered on the inhibition of calcium-mediated signal transduction. The orotate salt formulation provides a significant pharmacokinetic advantage over the parent compound, CAI, demonstrating improved bioavailability and higher plasma concentrations in animal models.[3][7] CTO has shown potent anti-tumor efficacy, both as a monotherapy and in combination with standard chemotherapies, across a range of preclinical cancer models, including difficult-to-treat indications like glioblastoma and drug-resistant CML.[2][4] These foundational studies have provided a strong rationale for the continued clinical investigation of CTO in patients with advanced solid tumors and hematologic malignancies.[7][14]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Carboxyamidotriazole-orotate inhibits the growth of imatinib-resistant chronic myeloid leukaemia cells and modulates exosomes-stimulated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tacticaltherapeutics.com [tacticaltherapeutics.com]

- 4. tacticaltherapeutics.com [tacticaltherapeutics.com]

- 5. researchgate.net [researchgate.net]

- 6. Facebook [cancer.gov]

- 7. Effect of this compound, a Modulator of Calcium-Dependent Signaling Pathways, on Advanced Solid Tumors [scirp.org]

- 8. tvst.arvojournals.org [tvst.arvojournals.org]

- 9. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carboxyamidotriazole-Orotate Inhibits the Growth of Imatinib-Resistant Chronic Myeloid Leukaemia Cells and Modulates Exosomes-Stimulated Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. oncotarget.com [oncotarget.com]

- 13. tacticaltherapeutics.com [tacticaltherapeutics.com]

- 14. Multicenter Phase IB Trial of this compound and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Angiogenic Potential of Carboxyamidotriazole Orotate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyamidotriazole Orotate (CTO) is an orally bioavailable, small molecule inhibitor of non-voltage-operated calcium channels, demonstrating significant anti-angiogenic properties. As the orotate salt of Carboxyamidotriazole (CAI), CTO exhibits improved bioavailability and enhanced efficacy.[1][2] This technical guide provides an in-depth overview of the anti-angiogenic effects of CTO, focusing on its mechanism of action, quantitative effects on endothelial cells, and detailed experimental protocols for key angiogenesis assays.

Mechanism of Action

CTO exerts its anti-angiogenic effects primarily by inhibiting non-voltage-operated calcium channels, which play a crucial role in the signal transduction pathways that drive angiogenesis. By blocking the influx of extracellular calcium into endothelial cells, CTO disrupts a cascade of downstream signaling events essential for the formation of new blood vessels.

A primary target of CTO's action is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a potent pro-angiogenic factor that, upon binding to its receptor (VEGFR-2) on endothelial cells, triggers an increase in intracellular calcium levels. This calcium signaling is critical for initiating endothelial cell proliferation, migration, and tube formation. CTO's inhibition of calcium influx effectively blunts the cellular response to VEGF.[3][4]

Specifically, the reduction in intracellular calcium levels leads to decreased activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO), a key mediator of VEGF-induced angiogenesis.[4] The subsequent decrease in NO production, along with the overall disruption of calcium-dependent signaling, results in the downregulation of VEGF expression itself, creating a negative feedback loop that further dampens the angiogenic process.[4]

dot

Caption: CTO inhibits angiogenesis by blocking calcium channels.

Quantitative Data on Anti-Angiogenic Effects

The following tables summarize the quantitative data available on the anti-angiogenic effects of Carboxyamidotriazole (CAI), the parent compound of CTO. It is important to note that CTO has been shown to be more potent than CAI on a molar basis.[1]

| Assay | Cell Type | Compound | Metric | Value | Conditions | Reference |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | CAI | IC50 | 1 µM | Serum-stimulated |

Experimental Protocols

The following are detailed methodologies for key in vitro angiogenesis assays, adapted for the evaluation of this compound.

Endothelial Cell Proliferation Assay

This assay measures the effect of CTO on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Endothelial Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

96-well plates

-

This compound (CTO) stock solution (in DMSO)

-

BrdU Cell Proliferation Assay Kit

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM supplemented with 10% FBS. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Serum Starvation: After 24 hours, aspirate the medium and replace it with 100 µL of EGM containing 0.5% FBS. Incubate for another 24 hours to synchronize the cells.

-

Treatment: Prepare serial dilutions of CTO in EGM with 2% FBS. The final DMSO concentration should be kept below 0.1%. Add 100 µL of the CTO dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

BrdU Labeling and Detection: 18-24 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions. At the end of the incubation, fix the cells and proceed with the BrdU detection protocol.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition of cell proliferation for each CTO concentration compared to the vehicle control. Determine the IC50 value.

dot

Caption: Workflow for the endothelial cell proliferation assay.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of CTO on the chemotactic migration of endothelial cells.

Materials:

-

HUVECs

-

EGM with 0.5% FBS (serum-free medium)

-

VEGF

-

Boyden chamber apparatus with 8 µm pore size polycarbonate membranes

-

This compound (CTO)

-

Calcein-AM or Crystal Violet stain

Protocol:

-

Chamber Preparation: Coat the underside of the polycarbonate membranes with fibronectin (10 µg/mL) and allow them to air dry.

-

Chemoattractant: Add 600 µL of serum-free EGM containing VEGF (e.g., 20 ng/mL) to the lower wells of the Boyden chamber.

-

Cell Preparation: Harvest HUVECs and resuspend them in serum-free EGM at a concentration of 1 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of CTO or vehicle control for 30 minutes at 37°C.

-

Cell Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 4-6 hours.

-

Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Staining and Quantification:

-

Calcein-AM: If using a fluorescent dye, incubate the inserts in a solution of Calcein-AM. Measure fluorescence using a plate reader.

-

Crystal Violet: Fix the migrated cells with methanol and stain with 0.5% Crystal Violet. Elute the dye and measure the absorbance.

-

-

Data Analysis: Quantify the number of migrated cells and express the results as a percentage of the control.

dot

Caption: Workflow for the endothelial cell migration assay.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of CTO to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

EGM

-

Matrigel™ Basement Membrane Matrix

-

96-well plates

-

This compound (CTO)

-

Calcein-AM

Protocol:

-

Plate Coating: Thaw Matrigel™ on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel™ per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Preparation: Harvest HUVECs and resuspend them in EGM at a concentration of 2 x 10⁵ cells/mL.

-

Treatment: Add various concentrations of CTO or vehicle control to the cell suspension.

-

Cell Seeding: Add 100 µL of the cell suspension (2 x 10⁴ cells) to each Matrigel™-coated well.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.

-

Visualization and Quantification: Stain the cells with Calcein-AM. Visualize the tube formation using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

-

Data Analysis: Compare the tube formation in CTO-treated wells to the vehicle control and express the inhibition as a percentage.

dot

Caption: Workflow for the endothelial cell tube formation assay.

Conclusion

This compound is a promising anti-angiogenic agent that targets a fundamental mechanism of blood vessel formation by inhibiting calcium-dependent signaling pathways. Its ability to disrupt the VEGF signaling cascade and inhibit key endothelial cell functions such as proliferation, migration, and tube formation underscores its therapeutic potential in diseases characterized by pathological angiogenesis, such as cancer. Further research is warranted to fully elucidate the quantitative anti-angiogenic profile of CTO and to explore its clinical utility.

References

- 1. Carboxyamidotriazole-Orotate Inhibits the Growth of Imatinib-Resistant Chronic Myeloid Leukaemia Cells and Modulates Exosomes-Stimulated Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tacticaltherapeutics.com [tacticaltherapeutics.com]

- 3. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of carboxyamidotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxyamido-triazole inhibits angiogenesis by blocking the calcium-mediated nitric-oxide synthase-vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxyamidotriazole Orotate (CTO): A Technical Guide to its Inhibition of VEGF Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Carboxyamidotriazole Orotate (CTO) as an inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling, a critical pathway in tumor angiogenesis. CTO, an orotate salt of Carboxyamidotriazole (CAI), exhibits enhanced oral bioavailability and efficacy compared to its parent compound.[1][2] This document details the molecular mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its anti-angiogenic activity, and presents visual representations of the signaling pathways and experimental workflows. The primary mechanism of CTO's anti-angiogenic effect is not through direct inhibition of the VEGF receptor 2 (VEGFR-2) but rather by disrupting the downstream calcium-dependent signaling cascade essential for endothelial cell proliferation and migration.[3]

Introduction: The Role of VEGF in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in tumor growth, invasion, and metastasis.[4] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) family and its receptors.[5] Specifically, VEGF-A binding to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new vasculature that supplies tumors with essential nutrients and oxygen.[5] Consequently, inhibiting the VEGF signaling pathway is a well-established strategy in cancer therapy.[6]

This compound (CTO): An Overview

This compound (CTO) is the orotate salt of Carboxyamidotriazole (CAI), a small molecule inhibitor of non-voltage-gated calcium channels.[1] The orotate formulation enhances the oral bioavailability and therapeutic efficacy of CAI.[1][2] CTO has demonstrated anti-angiogenic, anti-proliferative, and anti-invasive properties in preclinical models.[1][7] Its mechanism of action is distinct from many conventional anti-angiogenic agents that directly target the VEGF ligand or its receptor.

Molecular Mechanism of VEGF Signaling Inhibition by CTO

The anti-angiogenic effects of CTO are primarily attributed to its parent compound, CAI, which disrupts the intracellular signaling cascade initiated by VEGF-A, rather than preventing the activation of the VEGFR-2 itself.[3] The key steps in this inhibitory mechanism are:

-

VEGF-A Binds to VEGFR-2: This ligand-receptor interaction leads to the dimerization and autophosphorylation of VEGFR-2, initiating downstream signaling.[3]

-

Downstream Signaling Activation: Activated VEGFR-2 stimulates Phospholipase C-gamma (PLCγ).

-

Inhibition of IP3 Formation: CAI inhibits the PLCγ-mediated formation of inositol 1,4,5-trisphosphate (IP3).[3]

-

Disruption of Calcium Signaling: The reduction in IP3 levels prevents the release of calcium (Ca2+) from intracellular stores (the endoplasmic reticulum). This, in turn, inhibits the store-operated calcium entry (SOCE) from the extracellular space.[3]

-

Inhibition of Nitric Oxide (NO) Production: The diminished intracellular calcium concentration leads to decreased activity of endothelial nitric oxide synthase (eNOS), a calcium-dependent enzyme, resulting in reduced nitric oxide (NO) production.[3][4]

-

Suppression of Endothelial Cell Proliferation and Migration: The disruption of the Ca2+/NO signaling pathway ultimately inhibits VEGF-A-induced endothelial cell proliferation and migration, the cellular hallmarks of angiogenesis.[3][4]

It is crucial to note that studies have shown that CAI does not prevent the phosphorylation (activation) of VEGFR-2, PLCγ, or the activation of the mitogen-activated protein kinase (MAP kinase) pathway.[3] This highlights the specificity of its action on the calcium-dependent branch of the VEGF signaling cascade.

Quantitative Data on the Anti-Angiogenic Effects of CTO